molecular formula C28H26ClFN2O3 B11086974 11-(2-chloro-6-fluorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-chloro-6-fluorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11086974
M. Wt: 493.0 g/mol
InChI Key: LAZJQOHRNIEPBE-UHFFFAOYSA-N
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Description

11-(2-chloro-6-fluorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-chloro-6-fluorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process may start with the preparation of the core dibenzo[b,e][1,4]diazepine structure, followed by the introduction of the chloro and fluoro substituents on the phenyl ring, and the ethoxy and methoxy groups on the other phenyl ring. Common reagents used in these reactions include halogenating agents, alkylating agents, and various catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions could target the diazepine ring, potentially leading to ring-opening or other structural modifications.

    Substitution: Halogen substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced forms of the diazepine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of dibenzo[b,e][1,4]diazepines are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may be explored for similar applications.

Medicine

Medicinally, compounds of this class are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. The specific compound could be a candidate for drug development studies.

Industry

In the industrial sector, this compound might be used in the development of specialty chemicals or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 11-(2-chloro-6-fluorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one would depend on its specific interactions with biological targets. Typically, compounds of this class may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, ion channels, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known member of the diazepine class, used as an anxiolytic and anticonvulsant.

    Clozapine: An antipsychotic medication with a dibenzo[b,e][1,4]diazepine structure.

    Quetiapine: Another antipsychotic with a similar core structure.

Uniqueness

What sets 11-(2-chloro-6-fluorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its specific substitution pattern, which may confer unique pharmacological properties or synthetic utility.

Properties

Molecular Formula

C28H26ClFN2O3

Molecular Weight

493.0 g/mol

IUPAC Name

6-(2-chloro-6-fluorophenyl)-9-(4-ethoxy-3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H26ClFN2O3/c1-3-35-24-12-11-16(15-25(24)34-2)17-13-22-27(23(33)14-17)28(26-18(29)7-6-8-19(26)30)32-21-10-5-4-9-20(21)31-22/h4-12,15,17,28,31-32H,3,13-14H2,1-2H3

InChI Key

LAZJQOHRNIEPBE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C=CC=C5Cl)F)C(=O)C2)OC

Origin of Product

United States

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